(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
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Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A series of benzamide derivatives, including compounds similar to the target molecule, have been synthesized and characterized to explore their potential applications. The crystal structures of these compounds offer insights into their interactions with biological receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, which could be relevant for modulating neurological functions (Wu et al., 2014). Additionally, the synthesis of novel piperidine and pyrazole derivatives has revealed compounds with significant anti-arrhythmic activity, indicating potential applications in cardiovascular research (Abdel‐Aziz et al., 2009).
Biological Activities and Therapeutic Potential
Research has also focused on the pharmacological characterization of related compounds, demonstrating their high affinity and selectivity for specific receptors, such as the κ-opioid receptor. These findings suggest potential applications in treating depression and addiction disorders (Grimwood et al., 2011). Furthermore, studies on indenopyridine derivatives have identified compounds with potent anticancer activities, highlighting the potential for developing novel anticancer therapeutics (Ghorab & Al-Said, 2012).
Applications in Drug Discovery and Development
Investigations into the metabolic pathways of antidepressants have revealed the involvement of various cytochrome P450 enzymes in their oxidative metabolism, providing valuable information for the development of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012). Moreover, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have led to the discovery of potent inhibitors of acetylcholinesterase, offering promising leads for the development of treatments for neurodegenerative diseases (Sugimoto et al., 1990).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c23-14-17(11-16-7-8-20-21(12-16)30-15-29-20)22(26)24-18-5-4-6-19(13-18)31(27,28)25-9-2-1-3-10-25/h4-8,11-13H,1-3,9-10,15H2,(H,24,26)/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSLNZZTAHYCQ-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.